molecular formula C8H8N2O5S B12538887 1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol CAS No. 675834-70-5

1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol

Katalognummer: B12538887
CAS-Nummer: 675834-70-5
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: UKOSHTFWNUGCMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol is an organic compound characterized by the presence of a dinitrophenyl group attached to a sulfanyl ethan-1-ol moiety

Vorbereitungsmethoden

The synthesis of 1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol typically involves the reaction of 3,5-dinitrophenyl sulfide with ethan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The dinitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole derivatives: These compounds also contain sulfur and nitrogen atoms and are known for their biological activities.

    Thiodiglycol: A diol with a sulfur atom, used as a solvent and in the production of other chemicals.

    2-(Tetrafluoro(trifluoromethyl)-λ6-sulfanyl-ethan-1-ol): A fluorinated alcohol with similar chemical properties

Eigenschaften

CAS-Nummer

675834-70-5

Molekularformel

C8H8N2O5S

Molekulargewicht

244.23 g/mol

IUPAC-Name

1-(3,5-dinitrophenyl)sulfanylethanol

InChI

InChI=1S/C8H8N2O5S/c1-5(11)16-8-3-6(9(12)13)2-7(4-8)10(14)15/h2-5,11H,1H3

InChI-Schlüssel

UKOSHTFWNUGCMZ-UHFFFAOYSA-N

Kanonische SMILES

CC(O)SC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.